![molecular formula C17H12F2N2O4 B2754448 1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 320422-93-3](/img/structure/B2754448.png)
1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione
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Overview
Description
This compound is an organic molecule with two fluorophenyl groups attached to an imidazolidine-2,4,5-trione core. Fluorophenyl groups are common in medicinal chemistry as the C-F bond has greater stability than the C-H bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of the fluorophenyl and imidazolidine groups. Fluorinated compounds often have high stability .Scientific Research Applications
Synthesis and Antibacterial/Antifungal Activities
A study explored the synthesis of new imidazolidine derivatives with varied substituents, assessing their antibacterial and antifungal activities. A series of 5-imino-4-thioxo-2-imidazolidinone derivatives showed significant antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Ammar et al., 2016).
Molecular Stability and Structure
Another study focused on the molecular stability and structure of N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons. It demonstrated how electron delocalization affects the stability and electrophilic properties of these compounds, providing insights into their potential applications in catalysis and material science (Hobbs et al., 2010).
Antimicrobial Evaluation of Imidazolyl Thiazolidinedione Derivatives
Research on imidazolyl thiazolidinedione derivatives has shown their moderate to potent antimicrobial activities, suggesting their utility in developing new antimicrobial treatments (Moorthy et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O4/c18-13-7-5-11(6-8-13)9-20-15(22)16(23)21(17(20)24)25-10-12-3-1-2-4-14(12)19/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVYAAIPFPFVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione |
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